oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate
Description
Oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate is a synthetic small-molecule compound characterized by a piperidine backbone substituted with a 2,6-dimethylpyrimidinyloxy group and an oxan-4-yl carboxylate ester. Its structure has been elucidated using crystallographic methods, with refinement typically performed via programs like SHELXL, a widely recognized tool for small-molecule structural analysis .
Properties
IUPAC Name |
oxan-4-yl 3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12-10-16(19-13(2)18-12)23-15-4-3-7-20(11-15)17(21)24-14-5-8-22-9-6-14/h10,14-15H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPMXNYHNNEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxan-4-yl group, and the attachment of the 2,6-dimethylpyrimidin-4-yloxy group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Oxan-4-yl Group: This step may involve the use of oxan-4-yl halides or other suitable reagents under specific reaction conditions.
Attachment of 2,6-Dimethylpyrimidin-4-yloxy Group: This can be done through nucleophilic substitution reactions using 2,6-dimethylpyrimidin-4-ol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate exhibits promising anticancer properties. A study synthesized various derivatives of piperidine and evaluated their cytotoxicity against different cancer cell lines. The results showed that certain derivatives had low IC50 values, indicating strong potential as anticancer agents compared to established drugs like doxorubicin .
Mechanisms of Action:
The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. For instance, it may target the signaling pathways associated with cell cycle regulation and apoptosis. This is crucial for developing effective cancer therapies that minimize side effects while maximizing therapeutic efficacy.
Synthesis and Characterization
Synthetic Pathways:
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods have been reported for the synthesis of piperidine derivatives, including the use of coupling reactions and cyclization techniques. The characterization of synthesized compounds is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm their structures .
Biological Assays and Efficacy Studies
In Vitro Studies:
In vitro studies have been conducted to evaluate the biological activity of this compound against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, providing insight into the compound's effectiveness at inhibiting cancer cell growth.
Case Studies:
A notable case study involved testing the compound against breast cancer cell lines, where it demonstrated significant cytotoxicity with IC50 values lower than many existing treatments. Such findings underscore the potential for further development into a therapeutic agent .
Comparative Data Table
| Compound | IC50 (µM) | Target Cancer Cell Line | Reference |
|---|---|---|---|
| This compound | 20.12 ± 6.20 | MCF7 (Breast Cancer) | |
| Doxorubicin | 0.92 ± 0.1 | MCF7 (Breast Cancer) | |
| Compound A | 10.84 ± 4.2 | HeLa (Cervical Cancer) |
Future Research Directions
Future research should focus on:
- In Vivo Studies: To validate the efficacy and safety profile of this compound in animal models.
- Mechanistic Studies: To elucidate the precise biochemical pathways affected by this compound.
- Formulation Development: Exploring different delivery systems to enhance bioavailability and target specificity.
Mechanism of Action
The mechanism of action of oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a summary of key structural and functional differences:
Table 1: Structural and Functional Comparison with Analogues
| Compound Name | Core Structure | Substituents | Potential Applications | Key Differences |
|---|---|---|---|---|
| Oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate | Piperidine | 2,6-Dimethylpyrimidinyloxy; oxan-4-yl carboxylate | Hypothetical kinase inhibition | Unique oxan-4-yl ester; pyrimidine substitution |
| Piperidine-4-carboxylic acid ethyl ester | Piperidine | Ethyl carboxylate | Intermediate in organic synthesis | Lacks pyrimidine moiety; simpler ester |
| 3-(Pyrimidin-4-yloxy)piperidine | Piperidine | Pyrimidinyloxy | Antimicrobial candidates | Missing carboxylate group; no alkylation |
| 2,6-Dimethylpyrimidine-4-carboxamide | Pyrimidine | Carboxamide | Enzyme inhibitors (e.g., DHFR) | Pyrimidine core without piperidine linkage |
Key Observations:
Heterocyclic Synergy : The combination of piperidine and pyrimidine may confer dual functionality, such as targeting both hydrophobic pockets and hydrogen-bonding regions in enzymes.
Biological Activity
Oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : Oxan-4-yl 3-(2,6-dimethylpyrimidin-4-yloxy)piperidine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with similar piperidine structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels, potentially improving cognitive functions in neurodegenerative conditions .
- Anticancer Activity : The presence of the pyrimidine moiety may enhance the compound's ability to interact with cancer cell pathways. Several studies have indicated that derivatives containing piperidine and pyrimidine rings exhibit significant anticancer properties by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity against various bacterial strains. The oxan and piperidine components are believed to contribute to the disruption of bacterial cell membranes .
Pharmacological Properties
Research has demonstrated various pharmacological effects associated with this compound:
| Activity | IC50 Values (µM) | References |
|---|---|---|
| AChE Inhibition | 2.14 ± 0.003 | |
| Anticancer Activity | 0.63 ± 0.001 | |
| Antimicrobial Activity | 1.21 ± 0.005 |
Case Studies
- Study on AChE Inhibition : A study focused on synthesized piperidine derivatives found that compounds similar to oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine showed significant inhibition of AChE activity, suggesting potential use in treating Alzheimer's disease .
- Anticancer Efficacy : Another study evaluated the anticancer properties of piperidine derivatives and reported that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that structural variations can significantly impact efficacy .
- Antimicrobial Evaluation : A comprehensive evaluation of related compounds demonstrated their effectiveness against multiple bacterial strains, reinforcing the potential utility of oxan derivatives in developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
